

# Introduction: The Structural Imperative of 2-Morpholinothiazole

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## Compound of Interest

Compound Name: 2-Morpholinothiazole

Cat. No.: B1317029

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The **2-Morpholinothiazole** core is a privileged structure in modern pharmacology, appearing in compounds designed for a range of therapeutic targets.<sup>[1][2]</sup> Its biological activity is intrinsically linked to its three-dimensional structure, electronic properties, and the precise arrangement of its constituent atoms. Therefore, unambiguous structural confirmation is the bedrock upon which all further biological and toxicological studies are built. Spectroscopic analysis is not merely a quality control checkpoint; it is the primary method by which we confirm molecular identity, assess purity, and gain insight into the electronic environment of the molecule. This guide establishes a multi-technique, orthogonal approach to characterization, ensuring the highest degree of scientific confidence.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing unparalleled detail about the chemical environment of each hydrogen (<sup>1</sup>H NMR) and carbon (<sup>13</sup>C NMR) atom. For **2-Morpholinothiazole**, NMR confirms the successful coupling of the morpholine and thiazole rings and establishes the connectivity of the entire molecular framework.

## Rationale and Mechanistic Insights

The choice of NMR as the primary characterization tool is dictated by its ability to provide a complete covalent bond map.

- $^1\text{H}$  NMR: The chemical shift ( $\delta$ ) of each proton is highly sensitive to its local electronic environment, allowing us to differentiate between the protons on the thiazole ring and those on the morpholine ring. Coupling constants (J) reveal the spatial relationships between neighboring protons, confirming their connectivity.
- $^{13}\text{C}$  NMR: This technique maps the carbon backbone of the molecule. The chemical shifts of the thiazole carbons provide direct evidence of the heterocyclic ring's electronic structure, while the morpholine carbons confirm the integrity of the saturated ring system.

## Predicted NMR Data for 2-Morpholinothiazole

The following table summarizes the predicted chemical shifts for **2-Morpholinothiazole**, based on established values for thiazole and morpholine moieties.<sup>[3][4]</sup> Actual values may vary slightly based on solvent and concentration.

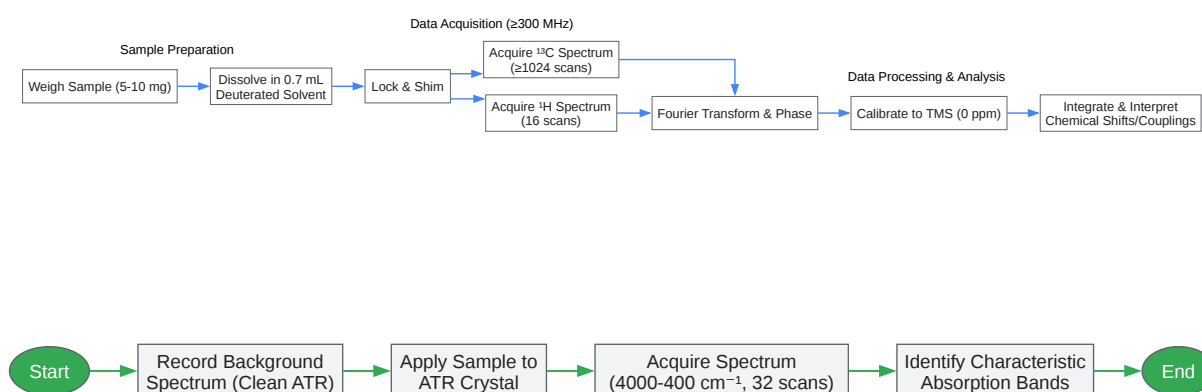
Assignment	$^1\text{H}$ NMR (Predicted $\delta$ , ppm)	$^{13}\text{C}$ NMR (Predicted $\delta$ , ppm)	Rationale for Prediction
Thiazole H-4	~6.6	~108	Thiazole ring protons appear in the aromatic region; H-4 is typically upfield of H-5.[3]
Thiazole H-5	~7.1	~138	H-5 is adjacent to the sulfur atom, influencing its chemical shift.[3]
Morpholine -CH <sub>2</sub> -N-	~3.5	~45	Protons and carbons adjacent to the thiazole nitrogen are deshielded.
Morpholine -CH <sub>2</sub> -O-	~3.8	~67	Protons and carbons adjacent to the highly electronegative oxygen atom are the most deshielded in the morpholine ring.
Thiazole C-2	N/A	~168	The carbon atom double-bonded to the exocyclic nitrogen and single-bonded to the ring nitrogen and sulfur is significantly deshielded.

## Experimental Protocol: $^1\text{H}$ and $^{13}\text{C}$ NMR Analysis

This protocol is designed to be a self-validating system, ensuring reproducible and high-quality data.

- **Sample Preparation:** a. Accurately weigh 5-10 mg of the purified **2-Morpholinothiazole** sample. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for its ability to dissolve a wide range of compounds.<sup>[3]</sup> c. Add a small amount of an internal standard, such as Tetramethylsilane (TMS, 0 ppm), for accurate chemical shift referencing.
- **Instrument Setup & Calibration:** a. Use a spectrometer with a minimum field strength of 300 MHz for adequate signal dispersion.<sup>[3]</sup> b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
- **Data Acquisition:** a. <sup>1</sup>H NMR: Acquire data using a standard pulse sequence. A spectral width of 0-12 ppm is typically sufficient. Acquire at least 16 scans for a good signal-to-noise ratio. b. <sup>13</sup>C NMR: Acquire data using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is standard. A greater number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of <sup>13</sup>C.
- **Data Processing:** a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. d. Integrate the <sup>1</sup>H NMR signals to determine the relative proton ratios.

## Visualization: NMR Analysis Workflow



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Caption: Workflow for FT-IR Spectroscopic Analysis via ATR.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. It also provides structural information through the analysis of fragmentation patterns.

### Rationale and Mechanistic Insights

- Molecular Ion Peak ( $M^+$ ):** The primary goal is to identify the molecular ion peak, which corresponds to the exact molecular weight of **2-Morpholinothiazole** ( $C_7H_{10}N_2OS$ , Exact Mass: 170.05). This provides definitive confirmation of the molecular formula.
- Fragmentation Analysis:** By analyzing how the molecule breaks apart in the mass spectrometer, we can corroborate the structure deduced from NMR. Expected fragmentation would involve the cleavage of the morpholine ring or the separation of the two ring systems.

### Predicted Mass Spectrometry Data

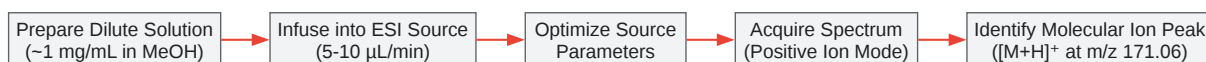
Ion	Predicted m/z	Identity
$[M]^+$	170.05	Molecular Ion
$[M-C_2H_4O]^+$	126.04	Loss of ethylene oxide from morpholine ring
$[C_4H_8NO]^+$	86.06	Morpholine cation
$[C_3H_3N_2S]^+$	99.00	2-aminothiazole fragment

### Experimental Protocol: Electrospray Ionization (ESI-MS)

ESI is a soft ionization technique ideal for polar molecules like **2-Morpholinothiazole**, as it typically keeps the molecular ion intact.

- Sample Preparation: a. Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. [5]2. Instrument Setup: a. Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10  $\mu\text{L}/\text{min}$ ) using a syringe pump. b. Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the molecular ion.
- Data Acquisition: a. Acquire the mass spectrum in positive ion mode. b. Scan over a mass range that comfortably includes the expected molecular weight (e.g.,  $m/z$  50-500).
- Data Analysis: a. Identify the peak corresponding to the molecular ion  $[\text{M}+\text{H}]^+$  at  $m/z$  171.06. b. If fragmentation is induced (e.g., in an MS/MS experiment), analyze the daughter ions to confirm the predicted fragmentation patterns.

## Visualization: MS Analysis Workflow



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Caption: Workflow for Mass Spectrometric Analysis via ESI-MS.

## Ultraviolet-Visible (UV-Vis) Spectroscopy: Investigating Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For conjugated systems like **2-Morpholinothiazole**, it can offer valuable insight into the electronic structure and is often used for quantitative analysis. [6][7]

## Rationale and Mechanistic Insights

The thiazole ring contains  $\pi$ -electrons that can be excited by UV radiation, leading to characteristic absorption bands. The position of the maximum absorbance ( $\lambda_{\text{max}}$ ) is indicative of the extent of conjugation. This technique is particularly useful for:

- **Confirming the Heterocyclic Core:** The presence of absorption in the UV range (typically 200-400 nm) confirms the presence of the chromophoric thiazole ring. [8]\* **Quantitative Analysis:** Using the Beer-Lambert Law, UV-Vis spectroscopy can be employed to accurately determine the concentration of the compound in solution, a critical step in preparing for biological assays.

## Predicted UV-Vis Absorption Data

Transition	Predicted $\lambda_{\text{max}}$ (nm)	Solvent
$\pi \rightarrow \pi^*$	~250 - 270	Ethanol or Methanol

Note: The exact  $\lambda_{\text{max}}$  is highly dependent on the solvent used due to solvatochromic effects.

[9]

## Experimental Protocol: UV-Vis Spectrophotometry

- **Sample Preparation:** a. Prepare a stock solution of **2-Morpholinothiazole** of a known concentration in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). b. Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).
- **Instrument Setup:** a. Use a dual-beam spectrophotometer. b. Fill a quartz cuvette with the pure solvent to be used as a blank. c. Calibrate the instrument by taking a baseline reading with the blank cuvette.
- **Data Acquisition:** a. Rinse and fill a matched quartz cuvette with the sample solution. b. Place the sample cuvette in the instrument and scan across the UV-Vis range (e.g., 200 - 800 nm).
- **Data Analysis:** a. Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). b. For quantitative work, construct a calibration curve using the absorbance values of the standard dilutions.

## Visualization: UV-Vis Analysis Workflow



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Caption: Workflow for UV-Visible Spectroscopic Analysis.

## Conclusion: A Synthesis of Spectroscopic Evidence

The structural characterization of **2-Morpholinothiazole** is not achieved by a single technique but by the logical synthesis of data from an orthogonal set of spectroscopic methods. NMR spectroscopy defines the precise atomic connectivity, IR spectroscopy confirms the presence of key functional groups, mass spectrometry validates the molecular formula, and UV-Vis spectroscopy probes the electronic nature of the molecule. By following the detailed, self-validating protocols outlined in this guide, researchers and drug development professionals can establish the identity, purity, and structural integrity of **2-Morpholinothiazole** with the highest degree of scientific rigor, providing a solid foundation for all subsequent research and development activities.

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